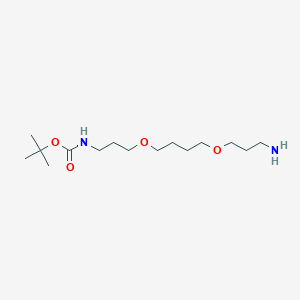

Boc-DODA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKPMBHJVGMJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559547 | |

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275823-77-3 | |

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-DODA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DODA, chemically identified as tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and peptide synthesis. Its structure features a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible hydrophilic spacer. This design allows for sequential and controlled conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and stability, along with generalized experimental protocols for its use.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and reaction conditions.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate | |

| Molecular Formula | C15H32N2O4 | |

| Molecular Weight | 304.43 g/mol | |

| CAS Number | 275823-77-3 | |

| Appearance | Liquid or oil at room temperature | |

| Purity | Typically >95% | |

| Storage | Recommended storage at -20°C to maintain stability. |

Spectroscopic Data

Solubility

The solubility of this compound is dictated by its amphiphilic nature, possessing both hydrophobic (Boc group, alkyl chain) and hydrophilic (ether linkages, amines) regions. While quantitative solubility data in various organic solvents is not extensively published, a general solubility profile can be inferred. It is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is limited but can be enhanced by the hydrophilic spacer. For experimental determination of solubility, a standardized protocol involving the equilibrium solubility method is recommended.

Reactivity and Stability

The chemical utility of this compound stems from its two distinct functional groups: a reactive terminal primary amine and a temporarily protected primary amine.

Terminal Primary Amine: The free primary amine is a nucleophile and can readily react with various electrophilic functional groups to form stable covalent bonds. Common reactions include:

-

Amide bond formation: Reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids (in the presence of coupling agents like EDC/NHS) to form stable amide linkages.

-

Reaction with carbonyls: Can react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines.

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.

-

Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[1] However, it is sensitive to strong acids.[2] The ether linkages within the spacer are generally stable under most bioconjugation conditions.

-

Deprotection (Debocylation): The Boc group is readily cleaved under acidic conditions to reveal the free primary amine.[3] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] The generation of a tert-butyl cation during deprotection can potentially lead to side reactions with nucleophilic sites on the substrate.[4] The use of scavengers may be necessary in such cases. Thermal deprotection has also been reported for some N-Boc protected amines.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Note: These protocols are starting points and require optimization based on the specific substrate, payload, and desired outcome.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Payload

This protocol describes the reaction between the terminal primary amine of this compound and a payload molecule activated with an NHS ester.

Materials:

-

This compound

-

NHS ester-activated payload

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a known concentration.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is often used to ensure complete reaction with the amine.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature should be determined empirically.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Quenching the Reaction:

-

(Optional) Add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting Boc-protected conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or preparative HPLC.

-

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the second primary amine for further conjugation.

Materials:

-

Boc-protected conjugate

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Anhydrous organic solvent (e.g., Dichloromethane (DCM))

-

Neutralization solution (e.g., a weak base like diisopropylethylamine (DIPEA) in DCM)

-

Purification system (e.g., HPLC or precipitation)

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in an anhydrous organic solvent like DCM.

-

-

Deprotection:

-

Add the deprotection reagent to the solution. For example, use a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction time will depend on the substrate and should be monitored by TLC or LC-MS.

-

-

Work-up and Neutralization:

-

Remove the excess acid and solvent under reduced pressure.

-

Co-evaporate with a solvent like toluene to ensure complete removal of the acid.

-

Dissolve the residue in a suitable solvent and neutralize the resulting amine salt with a weak base like DIPEA.

-

-

Purification:

-

Purify the deprotected conjugate using an appropriate method such as HPLC or precipitation to obtain the final product.

-

Logical Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using this compound to link a therapeutic payload to a targeting biomolecule (e.g., an antibody).

References

Boc-DODA: A Technical Whitepaper on Structure and Synthetic Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical structure and general applications of N-tert-butoxycarbonyl-1,12-diamino-4,9-dioxadodecane (Boc-DODA). Contrary to the initial inquiry, a thorough review of publicly available scientific literature and chemical databases reveals no evidence that this compound functions as a CD1d inhibitor or possesses a known mechanism of action related to the modulation of invariant Natural Killer T (iNKT) cells. The information presented herein is based on its established role as a chemical linker.

Executive Summary

This compound is a bifunctional linker molecule characterized by a terminal amine and a Boc-protected amine, separated by a hydrophilic poly(ethylene glycol) (PEG)-like spacer. Its structure is well-suited for applications in bioconjugation, peptide synthesis, and the development of targeted drug delivery systems. This whitepaper details the chemical structure of this compound, provides a summary of its physicochemical properties, and outlines a hypothetical experimental workflow for its use in creating a bioconjugate for immunological research.

Structure and Physicochemical Properties

This compound, systematically named 1-(Boc-amino)-4,9-dioxa-12-dodecanamine, is a diamine derivative with a flexible diether backbone. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for selective chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₂N₂O₄ | [1][2] |

| Molecular Weight | 304.43 g/mol | [3][4] |

| CAS Number | 275823-77-3, 101187-29-5 | [1] |

| Appearance | Yellow oil | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as DCM and DMF. The PEG-like spacer enhances water solubility compared to analogous alkyl chains. |

Note on CAS Numbers: Both CAS numbers 275823-77-3 and 101187-29-5 are used in commercial listings for what appears to be the same chemical structure. Researchers should verify the specific product information from their supplier.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Mechanism of Action as a Chemical Linker

The primary function of this compound is to covalently connect two different molecules. Its mechanism of action in this context is based on the reactivity of its two terminal amine groups.

-

Free Amine Reactivity: The unprotected terminal amine is nucleophilic and can react with various electrophilic functional groups, such as carboxylic acids (in the presence of activators like EDC or HATU), activated esters (e.g., NHS esters), aldehydes, and ketones. This allows for the attachment of this compound to a molecule of interest, such as a peptide, protein, or drug.

-

Boc Group Deprotection: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is stable under a wide range of conditions but can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose a second primary amine.

-

Sequential Conjugation: This differential protection allows for a stepwise conjugation strategy. The first molecule can be attached at the free amine, followed by deprotection of the Boc group and subsequent attachment of a second molecule to the newly exposed amine.

Signaling Pathway (Hypothetical Application)

While this compound itself does not have a known signaling mechanism, it can be used to create conjugates that do. For instance, one could synthesize a conjugate of a known iNKT cell agonist (like α-GalCer) with a fluorescent dye for imaging studies. The logical relationship for such a conjugate's action is depicted below.

Caption: Hypothetical iNKT cell activation by a this compound-linked conjugate.

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of a bioconjugate using this compound. Specific reaction conditions would need to be optimized for the particular molecules being conjugated.

Protocol: Synthesis of a Peptide-Boc-DODA-Dye Conjugate

Objective: To conjugate a peptide (via its C-terminus) to the free amine of this compound and a fluorescent dye (NHS ester) to the deprotected amine.

Materials:

-

Peptide with a C-terminal carboxylic acid

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Fluorescent dye NHS ester

-

Reverse-phase HPLC for purification

Methodology:

-

Activation of Peptide Carboxyl Group:

-

Dissolve the peptide (1 eq.) in anhydrous DMF.

-

Add EDC (1.2 eq.) and NHS (1.2 eq.).

-

Stir at room temperature for 1-2 hours to form the NHS ester-activated peptide.

-

-

Conjugation to this compound:

-

Dissolve this compound (1.5 eq.) in anhydrous DMF.

-

Add the activated peptide solution to the this compound solution.

-

Add DIPEA (2 eq.) to raise the pH and catalyze the reaction.

-

Stir overnight at room temperature.

-

Monitor reaction progress by LC-MS.

-

Purify the Peptide-Boc-DODA conjugate by reverse-phase HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified Peptide-Boc-DODA conjugate in a solution of 50% TFA in DCM.

-

Stir at room temperature for 30-60 minutes.

-

Evaporate the solvent and TFA under a stream of nitrogen.

-

Lyophilize to obtain the deprotected Peptide-DODA-NH₂.

-

-

Dye Conjugation:

-

Dissolve the deprotected peptide (1 eq.) in anhydrous DMF.

-

Add DIPEA to neutralize any residual TFA and adjust pH to ~8.

-

Dissolve the fluorescent dye NHS ester (1.1 eq.) in anhydrous DMF.

-

Add the dye solution to the peptide solution.

-

Stir for 2-4 hours at room temperature, protected from light.

-

Monitor reaction progress by LC-MS.

-

Purify the final Peptide-DODA-Dye conjugate by reverse-phase HPLC.

-

Experimental Workflow Diagram

References

The Strategic Application of Boc-DODA in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount to the development of effective therapeutics, diagnostics, and research tools. Among the repertoire of chemical linkers, Boc-DODA (tert-butyloxycarbonyl-diaminodioxaoctane) has emerged as a versatile and valuable building block. Its unique bifunctional nature, possessing a terminal primary amine and a Boc-protected primary amine, allows for a controlled, stepwise conjugation strategy. This technical guide provides a comprehensive overview of the core applications of this compound in bioconjugation, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Advantages of this compound

This compound is a linear molecule featuring two primary amine groups at opposing ends of a hydrophilic polyether chain. One amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert. This key feature allows for selective reaction at the unprotected terminal amine. The Boc group can be efficiently removed under mild acidic conditions, revealing a new reactive amine for subsequent conjugation steps.[1]

The principal advantages of employing this compound as a linker include:

-

Controlled Sequential Conjugation: The orthogonal reactivity of the two amines enables the orderly attachment of different molecules.

-

Hydrophilicity: The dioxaoctane spacer enhances the water solubility of the resulting bioconjugate, which can be crucial for in vivo applications.

-

Flexibility: The linker's chain length provides spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving the biological activity of the biomolecule.

Key Applications of this compound in Bioconjugation

The unique architecture of this compound lends itself to a variety of critical applications in the field of bioconjugation.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a fundamental component in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[1] In a typical strategy, the terminal amine of this compound is first reacted with an activated carboxyl group on a cytotoxic drug. Following purification, the Boc protecting group is removed, and the newly exposed amine is then conjugated to a suitable functional group on a monoclonal antibody, such as an activated carboxyl group on an acidic amino acid residue. This results in a precisely assembled ADC with a defined drug-to-antibody ratio (DAR). The stability of the resulting amide bond is crucial for preventing premature drug release in circulation.[][3]

Peptide Modification and Labeling

This compound is instrumental in the modification of peptides to enhance their therapeutic properties or to attach reporter molecules for research purposes. The terminal amine can be coupled to the C-terminus of a peptide or to the side chain of an acidic amino acid. After deprotection of the Boc group, the new amine can be used to attach various moieties, including:

-

Fluorescent Dyes: For tracking peptide localization and trafficking in cells.

-

Biotin: For affinity purification or detection using streptavidin-based systems.

-

Polyethylene Glycol (PEG): To increase the hydrodynamic radius of the peptide, thereby extending its in vivo half-life.

Nanoparticle Functionalization

Surface modification of nanoparticles is essential for their application in drug delivery, bioimaging, and diagnostics. This compound provides a robust method for functionalizing nanoparticles that possess surface carboxyl groups. The terminal amine of this compound can be covalently linked to the carboxylated surface of nanoparticles, such as gold or polymer-based nanoparticles, through amide bond formation. Subsequent removal of the Boc group exposes a high density of primary amines on the nanoparticle surface, which can then be used to conjugate targeting ligands (e.g., antibodies, peptides), drugs, or imaging agents.

Quantitative Data on this compound Mediated Bioconjugation

The efficiency and stability of bioconjugation reactions are critical parameters for the successful development of bioconjugates. The following tables summarize representative quantitative data for reactions involving amine-reactive linkers similar to this compound. It is important to note that specific results with this compound may vary depending on the reaction conditions and the nature of the biomolecules involved.

| Parameter | Value | Conditions | Reference |

| Amide Bond Formation Efficiency | >90% | EDC/NHS chemistry, pH 7.4, Room Temperature, 2-4 hours | [4] |

| Boc Deprotection Yield | >95% | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | General Knowledge |

| Conjugation to Carboxylated Nanoparticles | ~1-10x excess of linker for full coverage | EDC/NHS activation, pH 7.0-8.0 | |

| Stability of Amide Bond (Half-life in plasma) | Very High (Considered stable) | Physiological conditions (pH 7.4, 37°C) |

Table 1: Representative Quantitative Data for Amine-Reactive Linker Conjugations.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key applications of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein using this compound

This protocol describes the conjugation of a carboxyl-containing small molecule (e.g., a drug or a fluorescent dye) to a protein via this compound.

Materials:

-

This compound

-

Carboxyl-containing small molecule

-

Protein with available amine groups (e.g., lysine residues)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column

-

HPLC and Mass Spectrometer for characterization

Procedure:

-

Activation of the Small Molecule:

-

Dissolve the carboxyl-containing small molecule in anhydrous DMF.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Stir the reaction at room temperature for 1 hour to form the NHS ester.

-

-

Conjugation of this compound to the Activated Small Molecule:

-

Dissolve this compound in DMF.

-

Add the this compound solution to the activated small molecule solution.

-

Stir the reaction at room temperature for 4 hours.

-

Purify the this compound-small molecule conjugate by reverse-phase HPLC.

-

Confirm the product identity by mass spectrometry.

-

-

Boc Deprotection:

-

Dissolve the purified this compound-small molecule conjugate in a solution of 50% TFA in DCM.

-

Stir the reaction at room temperature for 30 minutes.

-

Remove the solvent under vacuum.

-

Dissolve the residue in water and lyophilize to obtain the deprotected amine-DODA-small molecule conjugate.

-

-

Activation of the Protein (if necessary for cross-linking to protein carboxyl groups, otherwise skip to step 5 for conjugation to protein amines):

-

This step is not typically performed when targeting lysine residues. If targeting carboxyl groups on the protein, a similar EDC/NHS activation procedure would be used on the protein in an appropriate buffer.

-

-

Conjugation to the Protein:

-

Dissolve the protein in PBS at a concentration of 5-10 mg/mL.

-

Dissolve the deprotected amine-DODA-small molecule conjugate in PBS.

-

If targeting protein carboxyl groups, activate them with EDC/NHS in MES buffer prior to adding the amine-DODA-small molecule.

-

If targeting protein amine groups, activate the carboxyl group of a payload (if applicable) with EDC/NHS and then add to the protein solution containing the deprotected this compound linker already attached to another molecule.

-

Add the activated small molecule-DODA-amine conjugate to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein).

-

Incubate the reaction at room temperature for 2 hours with gentle agitation.

-

-

Purification and Characterization:

-

Purify the protein conjugate using a size-exclusion chromatography column to remove excess linker and small molecules.

-

Characterize the conjugate by SDS-PAGE to confirm conjugation.

-

Determine the drug-to-antibody ratio (DAR) or labeling efficiency by UV-Vis spectroscopy, HPLC, and/or mass spectrometry.

-

Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound

This protocol outlines the procedure for attaching this compound to the surface of carboxylated nanoparticles.

Materials:

-

Carboxylated nanoparticles (e.g., gold or polystyrene)

-

This compound

-

EDC and NHS

-

MES buffer (pH 6.0)

-

PBS (pH 7.4)

-

Centrifuge

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in MES buffer.

-

Sonicate briefly to ensure a uniform dispersion.

-

-

Activation of Carboxyl Groups:

-

Add a freshly prepared solution of EDC and NHS in MES buffer to the nanoparticle suspension. A typical concentration is 10 mg/mL for both.

-

Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

-

-

Washing:

-

Centrifuge the activated nanoparticles to pellet them.

-

Remove the supernatant containing excess EDC and NHS.

-

Resuspend the nanoparticles in fresh MES buffer. Repeat the washing step twice.

-

-

Conjugation of this compound:

-

Dissolve this compound in MES buffer.

-

Add the this compound solution to the washed, activated nanoparticles. The amount of this compound should be in excess to ensure complete surface coverage.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching and Washing:

-

Add a quenching solution (e.g., Tris buffer or ethanolamine) to deactivate any remaining active NHS esters.

-

Centrifuge the nanoparticles and wash them three times with PBS to remove unreacted this compound and byproducts.

-

-

Characterization:

-

The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, and dynamic light scattering (DLS) and zeta potential measurements to assess changes in particle size and surface charge.

-

Visualizing Bioconjugation Workflows with Graphviz

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Caption: Workflow for Nanoparticle Functionalization with this compound.

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation chemist's toolkit. Its capacity for controlled, sequential conjugation, coupled with the hydrophilicity and flexibility of its spacer arm, makes it an ideal choice for a wide range of applications, from the development of sophisticated antibody-drug conjugates to the functionalization of nanoparticles and the precise modification of peptides. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to harness the full potential of this compound in their pursuit of novel bioconjugates for therapeutic and research applications. As with any chemical methodology, careful optimization and thorough characterization are essential to ensure the creation of well-defined and effective bioconjugates.

References

Synthesis of Boc-DODA Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for the Boc-DODA linker, chemically known as N-(tert-Butoxycarbonyl)-8-amino-3,6-dioxaoctanoic acid. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

This guide details the experimental protocols for the synthesis, presents quantitative data in a clear, tabular format, and provides a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of the this compound linker can be achieved through a multi-step process starting from 2-(2-(2-chloroethoxy)ethoxy)ethanol. The overall strategy involves the introduction of an azide group, followed by its reduction to a primary amine, protection of the amine with a Boc group, and finally, oxidation of the terminal alcohol to a carboxylic acid. A key advantage of this pathway is that it can be performed as a "one-pot" synthesis, minimizing the need for isolation and purification of intermediates.

Experimental Protocols

The following protocols are derived from established synthetic methods for [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives.

Step 1: Azide Formation

-

Reaction Setup: In a reaction vessel, dissolve 2-(2-(2-chloroethoxy)ethoxy)-ethanol in a suitable organic solvent such as N,N-dimethylformamide (DMF).

-

Azide Introduction: Add sodium azide (NaN₃) to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride with the azide group.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure to yield the crude azide derivative.

Step 2: Reduction to Amine

-

Staudinger Reaction: The crude azide derivative is dissolved in a mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (PPh₃) is added portion-wise to the solution. The reaction proceeds via the Staudinger ligation to form an iminophosphorane intermediate, which is then hydrolyzed to the primary amine.

-

Reaction Monitoring: The completion of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.

-

Solvent Removal: The organic solvent is evaporated under reduced pressure.

Step 3: Boc Protection

-

Reaction Conditions: The aqueous solution containing the free amine is treated with sodium carbonate to create basic conditions. Di-tert-butyl dicarbonate (Boc₂O) dissolved in THF is then added dropwise to the cooled solution.

-

Reaction Progression: The reaction mixture is stirred, allowing the Boc group to protect the primary amine. The reaction progress is monitored by TLC.

-

Extraction: After the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate to remove byproducts. The aqueous layer containing the Boc-protected amino alcohol is retained.

Step 4: Oxidation to Carboxylic Acid

-

Oxidation Reagent: The Boc-protected amino alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A common method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).

-

pH Control: The pH of the reaction is carefully maintained during the oxidation process.

-

Work-up and Purification: After the oxidation is complete, the reaction is quenched, and the pH is adjusted to be acidic. The product, this compound, is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, which can be further purified by crystallization.

Quantitative Data Summary

| Step | Reactants | Solvents | Key Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1. Azide Formation | 2-(2-(2-chloroethoxy)ethoxy)-ethanol, Sodium Azide | DMF | - | High | - | IR |

| 2. Reduction to Amine | Azide derivative, Triphenylphosphine | THF/Water | - | High | - | IR |

| 3. Boc Protection | Amine derivative, Di-tert-butyl dicarbonate | THF/Water | Sodium Carbonate | ~83% | >98% | ¹H NMR, ESI-MS |

| 4. Oxidation | Boc-protected amino alcohol | Dichloromethane | TEMPO, NaOCl | Good | >98% | ¹H NMR, ESI-MS |

Note: Yields and purity can vary based on reaction scale and purification methods. The provided data is based on typical outcomes reported in the literature.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route for the this compound linker.

Caption: Synthesis pathway of the this compound linker.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the this compound linker.

Caption: General experimental workflow for this compound synthesis.

This technical guide provides a foundational understanding of the synthesis of the this compound linker. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The successful synthesis of this versatile linker is a critical step in the development of advanced bioconjugate therapeutics.

Boc-DODA: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). While a specific SDS for Boc-DODA (tert-butyl (12-amino-4,9-dioxadodecyl)carbamate) was not found, this guide synthesizes safety information from structurally related compounds and general laboratory safety protocols. Always consult your institution's safety guidelines and perform a thorough risk assessment before handling any chemical.

Introduction

This compound is a bifunctional linker molecule utilized in chemical synthesis, particularly in the development of bioconjugates and drug delivery systems. It features a Boc-protected amine and a terminal primary amine. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection, while the terminal amine provides a reactive site for conjugation. Understanding the potential hazards and proper handling procedures for this compound is critical to ensure laboratory safety.

Hazard Identification and Classification

Based on the safety data for analogous Boc-protected amines and diamine compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its amine functionalities and the potential for irritation.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Precautionary Statements (Recommended)

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory operating procedures is paramount when working with this compound.

3.1. Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them frequently.

-

Lab Coat: A full-sleeved lab coat should be worn at all times.

-

Footwear: Closed-toe shoes are required in the laboratory.

-

3.3. General Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where chemicals are handled.

Storage and Disposal

4.1. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Some suppliers recommend storage at -20°C for long-term stability.

4.2. Disposal

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

First Aid Measures

5.1. In Case of Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

5.2. In Case of Skin Contact

-

Immediately wash skin with plenty of soap and water for at least 15 minutes.

-

Remove contaminated clothing and shoes.

-

Seek medical attention if irritation develops or persists.

5.3. In Case of Inhalation

-

Remove the individual from the area of exposure to fresh air.

-

If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

-

Seek immediate medical attention.

5.4. In Case of Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Visualizations

6.1. Chemical Handling Workflow

An In-depth Technical Guide to the Function of the Boc Protecting Group in DODA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the tert-butyloxycarbonyl (Boc) protecting group in the context of 3,9-diaza-6-oxaundecanedioic acid (DODA). Understanding the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, particularly in the field of drug development where structural precision is critical. This document details the function of the Boc group, provides representative experimental protocols for its installation and removal, and presents the underlying chemical principles.

Introduction to DODA and the Need for Amine Protection

3,9-diaza-6-oxaundecanedioic acid (DODA) is a bifunctional molecule featuring two secondary amine groups and two carboxylic acid moieties. The presence of these reactive functional groups makes DODA a versatile building block in medicinal chemistry, for instance, in the synthesis of chelating agents, peptide mimics, or drug delivery scaffolds.

However, the reactivity of the amine groups can interfere with desired chemical transformations at the carboxylic acid sites (e.g., amide bond formation). To achieve regioselective reactions, it is essential to temporarily block or "protect" the amine functionalities. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of reaction conditions, and facile, orthogonal removal under mild acidic conditions.[1][2]

The Function of the Boc Protecting Group

The primary function of the Boc group is to render the nitrogen atom of the amine non-nucleophilic and non-basic. This is achieved by converting the amine into a carbamate. The bulky tert-butyl group also provides steric hindrance, further preventing the amine from participating in undesired side reactions.

The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, which allows for a broad range of chemical modifications to be performed on other parts of the DODA molecule, such as the carboxylic acid groups.[1]

Boc Protection of DODA: A Representative Protocol

The protection of the two secondary amine groups in DODA can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: Workflow for the Boc protection of DODA.

A general method for the di-Boc protection of a diamine like DODA is as follows:

-

Dissolution: DODA (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: A base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.2 eq), is added to the solution to deprotonate the carboxylic acid and amine groups, facilitating the reaction.

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq), dissolved in the organic solvent (e.g., 1,4-dioxane), is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the di-Boc-protected DODA.

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.

Caption: Mechanism of amine protection using (Boc)₂O.

| Parameter | Value | Reference |

| Reactant Ratio (DODA:(Boc)₂O:Base) | 1 : 2.2 : 2.2 | General Protocol |

| Reaction Time | 12 - 24 hours | General Protocol |

| Temperature | 0 °C to Room Temp. | General Protocol |

| Solvent | 1,4-Dioxane/Water | General Protocol |

| Yield | 85 - 95% (expected) | Based on similar reactions[3] |

| Purity | >95% (after chromatography) | General Protocol |

Deprotection of Boc-Protected DODA

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to regenerate the amine, carbon dioxide, and tert-butanol. The mild acidic conditions required for Boc deprotection make it orthogonal to many other protecting groups used in organic synthesis.

Caption: Workflow for the acidic deprotection of this compound.

A standard procedure for the deprotection of Boc-protected amines is as follows:

-

Dissolution: The di-Boc-protected DODA (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

-

Acid Treatment: Trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM) is added to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction can be monitored by TLC.

-

Removal of Volatiles: Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

Isolation: The resulting residue, which is the di-TFA salt of DODA, can be used directly in the next step or further purified by trituration with a non-polar solvent like diethyl ether to afford a solid product.

The deprotection is initiated by the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

| Parameter | Value | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | [1] |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 1 - 3 hours | |

| Temperature | 0 °C to Room Temp. | |

| Yield | >95% (quantitative) | |

| Purity | High (often used crude) |

Conclusion

The Boc protecting group serves as an indispensable tool in the synthetic manipulation of 3,9-diaza-6-oxaundecanedioic acid (DODA). Its use allows for the selective modification of the carboxylic acid functionalities while the amine groups are temporarily and reversibly deactivated. The straightforward and high-yielding protocols for both protection and deprotection, coupled with the stability of the Boc group to a variety of reagents, make it a preferred choice for researchers and scientists in the field of drug development. The strategic application of Boc protection enables the synthesis of complex DODA-containing molecules with high precision and control, which is essential for the development of novel therapeutics.

References

An In-depth Technical Guide to Boc-DODA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4,9-dioxa-1,12-dodecanediamine (Boc-DODA), a bifunctional linker molecule essential in the fields of bioconjugation, peptide synthesis, and drug development. This document details its chemical properties, experimental protocols for its use, and visual representations of key chemical processes and workflows.

Core Properties of this compound

This compound, systematically named tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, is a valuable tool in chemical synthesis due to its distinct functionalities.[1] It possesses a primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.[1] This structural arrangement allows for sequential reactions, where the free amine can be conjugated to a molecule of interest, followed by the removal of the Boc protecting group under acidic conditions to reveal a second primary amine for further conjugation.[2][3]

Data Presentation: Molecular and Chemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that while the primary CAS number and formula are widely cited, some suppliers may list alternative information.

| Property | Value | Source(s) |

| Molecular Formula | C15H32N2O4 | [1] |

| Molecular Weight | 304.43 g/mol | |

| 304.4256 g/mol | ||

| IUPAC Name | tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate | |

| Synonym | Boc-1-Amino-4,9-dioxa-12-dodecanamine | |

| CAS Number | 275823-77-3 | |

| 101187-29-5 |

Experimental Protocols

The following protocols are representative of the common applications of this compound and similar Boc-protected linkers.

This protocol describes the standard procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound or Boc-protected conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Ice bath

-

Round-bottom flask

-

Stir plate and stir bar

-

Rotary evaporator

-

Toluene

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) at 2.5-5% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically takes 1-2 hours.

-

Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

-

To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

This protocol outlines a general workflow for using a heterobifunctional linker, such as a derivative of this compound, to create an Antibody-Drug Conjugate (ADC). This example assumes the use of a Boc-protected linker that also contains a thiol-reactive group (e.g., maleimide or pyridyl disulfide).

Materials:

-

Antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Boc-protected heterobifunctional linker (e.g., this compound functionalized with a maleimide group)

-

Cytotoxic drug with a suitable functional group for conjugation after Boc deprotection

-

Reaction buffers (e.g., phosphate buffer)

-

Desalting columns

-

Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Step 1: Antibody Reduction and Linker Conjugation

-

To the antibody solution, add a 10-20 fold molar excess of a reducing agent like TCEP.

-

Incubate the mixture at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent using a desalting column.

-

Dissolve the Boc-protected heterobifunctional linker in an organic solvent like DMSO to create a stock solution.

-

Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.

-

Incubate at room temperature for 2-4 hours with gentle mixing to conjugate the linker to the antibody's thiol groups.

-

Purify the antibody-linker conjugate using a desalting column to remove excess linker.

Step 2: Boc Deprotection and Drug Conjugation

-

Perform Boc deprotection on the purified antibody-linker conjugate using an appropriate acidic condition, similar to Protocol 1, but optimized for antibody stability.

-

Immediately after deprotection and neutralization, add the activated cytotoxic drug to the antibody-linker solution.

-

Allow the reaction to proceed to conjugate the drug to the newly exposed amine on the linker.

-

Purify the final Antibody-Drug Conjugate (ADC) using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy and HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Caption: Logical workflow of the Boc deprotection of this compound.

Caption: Experimental workflow for ADC synthesis using a Boc-protected linker.

References

Navigating the Solubility of Boc-DODA: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of N-tert-butyloxycarbonyl-1,12-diaminododecane (Boc-DODA) for Optimized Application in Research and Development.

Introduction

N-tert-butyloxycarbonyl-1,12-diaminododecane (this compound) is a versatile bifunctional linker molecule integral to various applications within drug development, bioconjugation, and materials science. Its unique structure, featuring a long aliphatic dodecane chain, a terminal primary amine, and a Boc-protected amine, imparts amphiphilic properties that dictate its behavior in different solvent systems. A thorough understanding of this compound's solubility is paramount for its effective handling, purification, and utilization in synthetic protocols. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative information from various sources to provide a practical framework for researchers.

Core Solubility Profile of this compound

This compound's solubility is governed by the interplay between its hydrophobic 12-carbon alkyl chain and the more polar amine and Boc-protected amine functional groups. This dual nature allows it to be soluble in a range of solvents. Generally, this compound exhibits good solubility in many common organic solvents.

The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly influences the molecule's overall polarity and hydrogen bonding capabilities compared to its parent compound, 1,12-diaminododecane. While 1,12-diaminododecane is characterized by its poor solubility in water and good solubility in alcohols like ethanol, the Boc protecting group in this compound alters this profile, enhancing its affinity for a broader range of organic solvents.

Qualitative Solubility Data

Based on available technical information, the solubility of this compound in various common laboratory solvents can be summarized as follows. It is important to note that these are qualitative descriptors and solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives.

| Solvent | Type | Expected Solubility | Notes |

| Polar Protic Solvents | |||

| Water | Polar Protic | Slightly Soluble | The long hydrophobic dodecane chain limits solubility in water. May form suspensions or emulsions. |

| Methanol | Polar Protic | Soluble | The alcohol can solvate both the polar and non-polar regions of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for this compound. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A widely used solvent for reactions involving Boc-protected compounds. |

| Toluene | Non-polar | Soluble | The aromatic nature of toluene interacts favorably with the long alkyl chain of this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Another powerful polar aprotic solvent, often used for stock solutions of compounds for biological screening. |

| Non-polar Solvents | |||

| Hexane | Non-polar | Insoluble | The polarity of the amine and Boc-protected amine groups is too high for effective solvation by hexane. |

| Diethyl Ether | Slightly Polar | Insoluble | Similar to hexane, diethyl ether is not a suitable solvent for this compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following general experimental protocol can be employed. This method is based on the equilibrium solubility determination method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, dichloromethane, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental and Logical Workflows

To aid researchers in their experimental design and solvent selection process, the following diagrams, generated using the DOT language, illustrate key workflows.

A Technical Guide to Research-Grade Boc-DODA for Drug Development Professionals

An in-depth examination of Boc-DODA, a versatile Boc-protected amine linker, providing researchers and drug development scientists with critical technical data and protocols for its effective application in bioconjugation and pharmaceutical research.

Introduction

N-tert-Butoxycarbonyl-4,9-dioxa-1,12-dodecanediamine, commonly known as this compound, is a bifunctional linker increasingly utilized in the fields of medicinal chemistry and drug development. Its structure features a primary amine at one terminus and a Boc-protected amine at the other, connected by a flexible and hydrophilic diether-containing spacer. This strategic design allows for sequential and controlled conjugation to various molecules, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]

The Boc protecting group provides robust protection of one amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine for subsequent coupling reactions.[4][5] The terminal primary amine is nucleophilic and can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable covalent bonds. The inherent hydrophilicity of the polyethylene glycol (PEG)-like spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

This guide provides a comprehensive overview of commercially available research-grade this compound, including its chemical properties, and detailed experimental protocols for its use in bioconjugation workflows.

Commercial Suppliers and Specifications

Several chemical suppliers provide research-grade this compound. While purity and specifications may vary slightly between suppliers, typical product details are summarized below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and lot-specific data.

| Supplier | Catalog Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BroadPharm | Not specified | ≥95% | 275823-77-3 | C₁₃H₂₈N₂O₄ | 276.37 |

| Creative PEGWorks | PHB-982 (for similar structure) | ≥95% | 153086-78-3 (for similar structure) | C₁₁H₂₄N₂O₄ (for similar structure) | 248.32 (for similar structure) |

| Biopharma PEG | Not specified | ≥95% | 153086-78-3 (for similar structure) | C₁₁H₂₄N₂O₄ (for similar structure) | 248.32 (for similar structure) |

Physicochemical Properties

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its structural similarity to other Boc-protected PEGylated amines, its solubility profile can be inferred. Generally, these compounds exhibit good solubility in a range of common organic solvents.

| Solvent | Type | Expected Solubility |

| Water | Polar Protic | Soluble |

| Aqueous Buffers (e.g., PBS) | Polar Protic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble |

| Methanol/Ethanol | Polar Protic | Less Soluble |

| Toluene | Nonpolar Aprotic | Less Soluble |

| Diethyl Ether | Nonpolar Aprotic | Insoluble |

Note: This data is based on a similar compound, Boc-NH-PEG-NH2, and should be used as a guideline. Experimental verification is recommended for specific applications.

Stability

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting group.

-

pH Stability : The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (pH < 4). Care should be taken during purification, such as reverse-phase chromatography using TFA-containing mobile phases, as prolonged exposure can lead to deprotection.

-

Thermal Stability : While generally stable at ambient temperatures, prolonged heating, especially in the presence of acidic impurities, can lead to the removal of the Boc group.

-

Storage : For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving the use of this compound in a typical bioconjugation workflow.

Amine Coupling of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the free primary amine of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Workflow for Amine Coupling of this compound

Caption: Workflow for conjugating this compound to an NHS ester.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., a payload for an ADC)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Analytical and preparative HPLC system or column chromatography setup

Procedure:

-

Dissolve the NHS ester-activated molecule in anhydrous DMF to a known concentration.

-

In a separate vial, dissolve this compound (typically 1.0-1.2 equivalents relative to the NHS ester) in anhydrous DMF.

-

To the solution of the NHS ester-activated molecule, add the this compound solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

-

Upon completion, the reaction mixture can be diluted with a suitable solvent system (e.g., acetonitrile/water) and purified by reverse-phase HPLC or other suitable chromatographic techniques to isolate the Boc-protected conjugate.

Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for further conjugation.

Workflow for Boc Deprotection

Caption: Workflow for the acidic removal of the Boc protecting group.

Materials:

-

Boc-protected conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (optional, for neutralization)

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the deprotection reaction by LC-MS until the starting material is completely consumed, which typically takes 1-2 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting deprotected amine, as a TFA salt, can often be used directly in the next reaction step.

-

Alternatively, for neutralization, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated.

Conjugation of the Deprotected Linker to an Antibody

This protocol provides a general method for conjugating the newly deprotected amine-linker-payload to the lysine residues of an antibody.

Workflow for Antibody Conjugation

Caption: Workflow for conjugating an amine-linker-payload to an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS)

-

Deprotected amine-linker-payload

-

1 M Sodium bicarbonate solution

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size exclusion chromatography column (e.g., desalting column)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8-9)

Procedure:

-

Prepare the antibody solution at a concentration of 5-20 mg/mL in a conjugation buffer such as 0.1 M sodium bicarbonate, pH 8-9. Ensure the buffer is free of primary amines (e.g., Tris).

-

Dissolve the deprotected amine-linker-payload in a minimal amount of anhydrous DMSO to create a stock solution.

-

Add the desired molar excess of the linker-payload solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if the payload is light-sensitive.

-

After the incubation period, purify the resulting antibody-drug conjugate (ADC) from excess, unreacted linker-payload and other small molecules using a size exclusion desalting column.

-

Characterize the purified ADC to determine the protein concentration and the average DAR.

Conclusion

This compound is a highly valuable and versatile linker for researchers and professionals in drug development. Its defined structure, which includes a stable Boc-protected amine and a flexible, hydrophilic spacer, allows for precise and controlled bioconjugation strategies. The straightforward and well-established protocols for amine coupling and Boc deprotection make it an accessible tool for creating complex biomolecules. By understanding its physicochemical properties and employing the detailed experimental workflows provided in this guide, scientists can effectively leverage this compound to advance their research and development of novel therapeutics.

References

In-depth Literature Review of Boc-DODA in Scientific Research: A Technical Guide

Despite its availability as a chemical tool, a comprehensive review of scientific literature reveals a significant lack of in-depth, publicly available research detailing the specific applications and biological outcomes of conjugates synthesized using the Boc-DODA linker. While its chemical properties and intended use are well-documented by suppliers, primary research articles with quantitative biological data, detailed experimental protocols, and elucidated signaling pathways involving this compound are conspicuously absent. This guide, therefore, serves to outline the known characteristics of this compound and its more frequently cited analogue, and to highlight the current gap in detailed scientific reporting.

Introduction to this compound: A Bifunctional Linker

This compound, chemically identified as a tert-Butyloxycarbonyl-protected diaminododecane derivative, is a bifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure features a long, 12-carbon aliphatic chain (dodecane) with amino groups at both ends. One of the amino groups is protected by a tert-Butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under mild acidic conditions. The other end possesses a free primary amine, which is available for conjugation to other molecules.

The primary utility of this compound and similar linkers lies in their ability to covalently connect two different molecular entities. In the context of modern drug discovery, this most notably includes the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a precursor for the linker component of a PROTAC. The free amine can be reacted with a carboxylic acid or an activated ester on one of the ligands (either the target protein binder or the E3 ligase recruiter). Following this conjugation, the Boc protecting group can be removed to expose the second amino group, which can then be coupled to the second ligand, thus completing the synthesis of the PROTAC molecule. The 12-carbon chain of this compound provides a significant spatial separation between the two ligands, which is often a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

Logical Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for synthesizing a PROTAC using this compound as a linker.

Quantitative Data: The Information Gap

A thorough search of scientific databases for research citing the use of this compound (CAS Number: 275823-77-3) or its close analogue, tert-butyl N-(12-aminododecyl)carbamate (CAS Number: 109792-60-1), did not yield any publications containing the specific quantitative data required for a detailed technical guide. This includes, but is not limited to:

-

IC50/EC50/DC50 values: No studies were found that reported the half-maximal inhibitory, effective, or degradation concentrations for a final conjugate synthesized using this compound.

-

Binding affinities (Kd, Ki): There is no available data on the binding affinities of this compound-containing conjugates to their target proteins or E3 ligases.

-

Pharmacokinetic (PK) parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of any drug candidate utilizing this linker is not present in the public domain.

-

In vivo efficacy data: No animal studies with reported tumor growth inhibition, survival curves, or other efficacy metrics for this compound-linked compounds were identified.

Due to this absence of data, it is not possible to construct the requested tables for comparative analysis.

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for the use of this compound are not available in published research, a general methodology for its use in bioconjugation can be inferred from standard organic chemistry principles.

General Protocol for Conjugation and Deprotection:

-

Conjugation of the first ligand:

-

Dissolve the ligand containing a carboxylic acid group and this compound in an appropriate aprotic solvent (e.g., dimethylformamide - DMF, or dichloromethane - DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC with an activator like HOBt).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography - TLC, or liquid chromatography-mass spectrometry - LC-MS).

-

Upon completion, purify the Boc-protected conjugate using column chromatography or preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected conjugate in a suitable solvent (e.g., DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized.

-

-

Conjugation of the second ligand:

-

Follow a similar procedure as in step 1, using the deprotected amine from step 2 and the second ligand containing a carboxylic acid group.

-

The absence of published research utilizing this compound means that specific details such as reaction times, temperatures, equivalents of reagents, and purification methods would need to be empirically determined for any new conjugate.

Signaling Pathways: Uncharted Territory

As no specific biological studies on this compound-containing molecules have been published, there is no information on any signaling pathways that are modulated by these potential therapeutics. The intended mechanism of action for a PROTAC utilizing this linker would be the ubiquitin-proteasome pathway, leading to the degradation of the target protein.

The Ubiquitin-Proteasome Pathway in the Context of a PROTAC: